2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-4-azatricyclo[5210^{2,6}]dec-8-ene-3,5-dione is a complex organic compound with the molecular formula C15H13NO2 This compound is known for its unique tricyclic structure, which includes a chlorophenyl group and an azatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the tricyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione
- 4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione
Uniqueness
4-(4-Chlorophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Biological Activity
2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS No. 37799-01-2) is a complex organic compound known for its unique tricyclic structure and potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C15H12ClNO2 |
Molecular Weight | 273.71 g/mol |
CAS Number | 37799-01-2 |
Purity | >95% |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains and fungi:
- Bacterial Inhibition : The compound demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics such as ciprofloxacin .
- Fungal Activity : It also displayed antifungal properties against strains like Candida albicans and Aspergillus niger, suggesting its utility in treating fungal infections .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. It has been found to scavenge free radicals effectively, indicating its potential application in preventing oxidative stress-related diseases .
The biological effects of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial growth and replication.
- Cell Membrane Disruption : It could disrupt the integrity of microbial cell membranes.
- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties suggest it can modulate ROS levels in cells.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the efficacy of this compound against multi-drug resistant strains. Results indicated that it inhibited bacterial growth at low concentrations (MIC = 6.25 µg/mL), making it a promising candidate for further development .
- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound scavenged DPPH radicals with an IC50 value of 12 µg/mL. This suggests strong potential for use in formulations aimed at reducing oxidative damage .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include:
- Cyclization Reactions : Utilizing strong acids or bases under controlled temperatures to form the tricyclic structure.
- Purification Techniques : Following synthesis, compounds are often purified using chromatography methods to achieve high purity levels necessary for biological testing.
Properties
CAS No. |
37799-01-2 |
---|---|
Molecular Formula |
C15H12ClNO2 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C15H12ClNO2/c16-10-3-5-11(6-4-10)17-14(18)12-8-1-2-9(7-8)13(12)15(17)19/h1-6,8-9,12-13H,7H2 |
InChI Key |
HRUJXLSUPUNTBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.